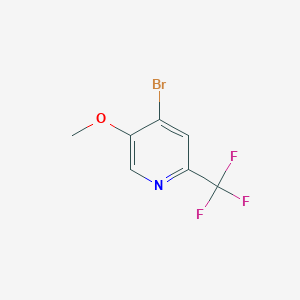
4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 5-methoxy-2-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process requires careful monitoring of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to maintain consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .
化学反应分析
Types of Reactions: 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Complex organic molecules with extended conjugation.
科学研究应用
4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
相似化合物的比较
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Comparison: 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties.
生物活性
4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including a trifluoromethyl group, bromine, and a methoxy substituent. These components significantly influence its biological activity, particularly in pharmacological applications. This article reviews the compound's biological activity, underlying mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrF3N, with a molecular weight of approximately 227.02 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its absorption and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modify enzyme activity and stability through hydrogen bonding and van der Waals forces.
- Protein Binding : The compound may bind to specific protein receptors, influencing signal transduction pathways. This binding can alter cellular responses and modulate biochemical pathways critical for various physiological processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Modulates oxidative stress enzymes | |
| Protein receptor binding | Influences signal transduction pathways | |
| Enzyme inhibition | Alters activity of superoxide dismutase |
Case Studies
Several studies have explored the biological activity of this compound:
- Oxidative Stress Modulation : Research indicated that the compound effectively modulates oxidative stress in cellular models, enhancing the stability of antioxidant enzymes. This effect suggests potential therapeutic applications in conditions characterized by oxidative damage.
- Cancer Research : Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting specific cancer-related pathways. Its structural similarity to other pyridine derivatives known for anticancer activity warrants further exploration .
- Pharmacokinetic Studies : The lipophilicity conferred by the trifluoromethyl group enhances the compound's bioavailability, making it a candidate for drug development targeting various diseases.
Comparative Analysis with Similar Compounds
The unique combination of substituents in this compound differentiates it from structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | Lacks methoxy group | Different reactivity and applications |
| 5-Bromo-2-(trifluoromethyl)pyridine | Similar structure without methoxy | Distinct chemical properties |
| 4-Methoxy-2-(trifluoromethyl)pyridine | Lacks bromine substituent | Different reactivity profile |
| 2-Bromo-4-(trifluoromethyl)pyridine | Lacks methoxy group | Affects its reactivity and applications |
属性
CAS 编号 |
216766-17-5 |
|---|---|
分子式 |
C7H5BrF3NO |
分子量 |
256.02 g/mol |
IUPAC 名称 |
4-bromo-5-methoxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-3-12-6(2-4(5)8)7(9,10)11/h2-3H,1H3 |
InChI 键 |
GWSYFRQWBFQSTC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C=C1Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















